Cyclooct-4-en-1-ylmethanamine;hydrochloride
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Overview
Description
Cyclooct-4-en-1-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C9H18ClN. It is a hydrochloride salt of cyclooct-4-en-1-ylmethanamine, characterized by a cyclooctene ring structure with an amine group attached to the methylene carbon. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclooct-4-en-1-ylmethanamine;hydrochloride typically involves the following steps:
Cyclooctene Formation: Cyclooctene can be synthesized through the ring-closing metathesis of 1,7-octadiene using a suitable catalyst such as Grubbs’ catalyst.
Amination: The cyclooctene is then subjected to hydroboration-oxidation to form cyclooctanol, which is subsequently converted to cyclooctylamine through a series of reactions involving tosylation and nucleophilic substitution.
Hydrochloride Formation: Finally, cyclooctylamine is reacted with hydrochloric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclooctylmethanamine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclooctylmethanamine.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
Cyclooct-4-en-1-ylmethanamine;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclooct-4-en-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclooctylamine: Similar structure but lacks the double bond present in cyclooct-4-en-1-ylmethanamine.
Cyclooctanol: Contains a hydroxyl group instead of an amine group.
Cyclooctene: The parent hydrocarbon without any functional groups.
Uniqueness
Cyclooct-4-en-1-ylmethanamine;hydrochloride is unique due to the presence of both a cyclooctene ring and an amine group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and research applications .
Properties
IUPAC Name |
cyclooct-4-en-1-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-9-6-4-2-1-3-5-7-9;/h1-2,9H,3-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNMFGDMTSOSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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